molecular formula C23H36N4O8 B1250093 Cytosaminomycin D

Cytosaminomycin D

Cat. No. B1250093
M. Wt: 496.6 g/mol
InChI Key: BIKHRIBBGRUYFE-MPFXDSPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytosaminomycin D is a natural product found in Streptomyces amakusaensis with data available.

Scientific Research Applications

Synthesis and Structural Study

Cytosaminomycin D has been the subject of synthetic studies for its potential as an anticoccidal antibiotic. A key research in this area involved the stereoselective synthesis of 2',6'-dideoxy-beta-D-hexopyranosyl pyrimidine nucleoside, a component of cytosaminomycins, using the intramolecular pyrimidine delivery method. This research advances the understanding of the disaccharide nucleoside skeleton of cytosaminomycins, which is crucial for their biological activity (Sugimura, 2003).

Potential in Treating Neurological Diseases

Cytosaminomycins, including cytosaminomycin D, are part of a class of agents believed to act by selectively inhibiting gene expression. This characteristic has been explored in the context of neurological diseases. For example, studies have shown that certain agents in this class can effectively inhibit neuronal apoptosis induced by oxidative stress and DNA damage, suggesting potential therapeutic applications in neurological disorders (Chatterjee et al., 2001).

Apoptosis Induction in Cancer Research

Research on cytosaminomycins has also focused on their role in triggering apoptosis, particularly in the context of cancer research. Actinomycin D, closely related to cytosaminomycins, is known for inducing apoptosis in various cell lines, including lymphoma cells. This makes it an ideal model for studying drug-induced apoptosis and exploring potential cancer treatments (Crowley et al., 2016).

Mechanisms of Action in Antitumor Activity

The mechanisms of action of cytosaminomycins, particularly actinomycin D, have been extensively studied. They are known for their intercalation into DNA and their ability to stabilize cleavable complexes with DNA topoisomerases, leading to RNA and protein synthesis inhibition. These properties are crucial for their cytotoxic and antitumor action, making them valuable in cancer therapy and molecular biology research (Koba & Konopa, 2005).

Antiviral Activity Against Plant Viruses

Cytosaminomycins, including Cytosinpeptidemycin, have shown promise in the field of plant virology. They exhibit broad-spectrum antiviral activity against various plant viruses, indicating their potential as microbial pesticides. Studies have revealed that they can effectively inhibit viral accumulation and induce host resistance to viral infection, offering new avenues for controlling plant viral diseases (An et al., 2019).

properties

Product Name

Cytosaminomycin D

Molecular Formula

C23H36N4O8

Molecular Weight

496.6 g/mol

IUPAC Name

(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide

InChI

InChI=1S/C23H36N4O8/c1-7-11(2)21(31)24-15-8-9-27(23(32)25-15)16-10-14(28)20(13(4)33-16)35-22-19(30)18(29)17(26(5)6)12(3)34-22/h7-9,12-14,16-20,22,28-30H,10H2,1-6H3,(H,24,25,31,32)/b11-7+/t12-,13-,14-,16-,17-,18+,19-,20-,22-/m1/s1

InChI Key

BIKHRIBBGRUYFE-MPFXDSPDSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@H]([C@@H]([C@H](O2)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)N(C)C)O)O)O

Canonical SMILES

CC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O

synonyms

cytosaminomycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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